molecular formula C7H7F3N2O2 B2856401 2-(dimethylamino)-4-(trifluoromethyl)-6H-1,3-oxazin-6-one CAS No. 141860-79-9

2-(dimethylamino)-4-(trifluoromethyl)-6H-1,3-oxazin-6-one

Cat. No. B2856401
Key on ui cas rn: 141860-79-9
M. Wt: 208.14
InChI Key: KGFYBSLNHAYQLY-UHFFFAOYSA-N
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Patent
US06355796B1

Procedure details

A solution of ethyl 3-[N-(N,N-dimethylcarbamoyl)-amino]-4,4,4-trifluorocrotonate (5.08 g, 0.02 mol) in phosphorus oxytrichloride (3 mL) is treated with phosphorus pentachloride (4.16 g, 0.02 mol) in three portions at 15 minute intervals, stirred for 30 minutes, and quenched with ice and water. The resultant aqueous mixture is extracted with ethyl acetate. The organic layer is washed sequentially with saturated sodium bicarbonate and water, and evaporated to give the title product as a white solid (3.9 g, 93.8% yield) which is identical by 1H and 19F NMR to a sample prepared by the literature procedure (Bull. Soc. Chem. Belg. 101, 313, 1992). The title product is further purified by crystallization from heptane (74.5% crystallized yield).
Quantity
5.08 g
Type
reactant
Reaction Step One
Quantity
4.16 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
93.8%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:17])[C:3]([NH:5]/[C:6](/[C:13]([F:16])([F:15])[F:14])=[CH:7]\[C:8]([O:10]CC)=[O:9])=O.P(Cl)(Cl)(Cl)(Cl)Cl>O=P(Cl)(Cl)Cl>[CH3:17][N:2]([CH3:1])[C:3]1[O:10][C:8](=[O:9])[CH:7]=[C:6]([C:13]([F:14])([F:15])[F:16])[N:5]=1

Inputs

Step One
Name
Quantity
5.08 g
Type
reactant
Smiles
CN(C(=O)N\C(=C/C(=O)OCC)\C(F)(F)F)C
Name
Quantity
4.16 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Name
Quantity
3 mL
Type
solvent
Smiles
O=P(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with ice and water
EXTRACTION
Type
EXTRACTION
Details
The resultant aqueous mixture is extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer is washed sequentially with saturated sodium bicarbonate and water
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN(C=1OC(C=C(N1)C(F)(F)F)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.9 g
YIELD: PERCENTYIELD 93.8%
YIELD: CALCULATEDPERCENTYIELD 93.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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